N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Description

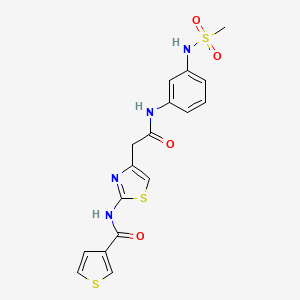

N-(4-(2-((3-(Methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a structurally complex small molecule featuring a thiophene-3-carboxamide core linked to a thiazole ring via an acetamide bridge. The thiazole moiety is substituted with a 3-(methylsulfonamido)phenyl group, contributing to its unique electronic and steric properties.

Properties

IUPAC Name |

N-[4-[2-[3-(methanesulfonamido)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S3/c1-28(24,25)21-13-4-2-3-12(7-13)18-15(22)8-14-10-27-17(19-14)20-16(23)11-5-6-26-9-11/h2-7,9-10,21H,8H2,1H3,(H,18,22)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXWOXGUKKUKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials and Initial Reactions: : The synthesis begins with commercially available starting materials including thiophene-3-carboxylic acid and N-(4-bromo-2-oxoethyl)thiazole-2-yl amine. The reactions often involve specific catalysts and reagents to facilitate the formation of the desired intermediate products.

Reaction Steps

Formation of the thiazole-2-yl amine derivative: This step generally requires controlled temperature conditions and the use of solvents like dimethylformamide (DMF).

Coupling of the intermediate with thiophene-3-carboxylic acid under basic conditions often involving reagents like carbodiimide or activating agents such as N-hydroxysuccinimide (NHS).

Final steps include purification processes such as crystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide involves larger reactors and automated control systems to maintain reaction conditions and ensure consistent product quality. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for the purification and verification of the final compound.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidation reactions, particularly involving the thiophene ring, which can form sulfoxides and sulfones under appropriate oxidative conditions.

Reduction: : Reduction reactions might target the carbonyl group within the oxoethyl moiety, leading to the formation of hydroxyl derivatives.

Substitution: : Electrophilic substitution reactions are feasible due to the presence of various functional groups. For instance, substitution on the phenyl ring can be achieved using halogenation agents under mild conditions.

Common Reagents and Conditions

Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution reactions might employ halogen sources like bromine (Br₂) or iodine (I₂) under catalytic conditions.

Major Products Formed

Oxidation might lead to sulfoxide or sulfone derivatives.

Reduction products include hydroxyl derivatives of the original compound.

Substitution can result in halogenated analogs of the compound.

Scientific Research Applications

The compound N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide has diverse applications:

Chemistry: : Utilized as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.

Biology: : Employed in studies focusing on enzyme inhibition and protein binding due to its complex structure and potential to interact with biological macromolecules.

Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

Industry: : Used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The compound interacts with specific molecular targets through mechanisms that may include enzyme inhibition, receptor binding, or interaction with nucleic acids. The thiazole and thiophene moieties play critical roles in binding interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs are classified based on core heterocycles, substituents, and biological activities. Key comparisons include:

Key Comparison Points

Substituent Effects on Activity The 3-(methylsulfonamido)phenyl group in the target compound likely enhances solubility and target affinity compared to 4-sulfamoylphenyl in quinazolinone derivatives (e.g., compound 5 in ) due to reduced steric hindrance .

Synthetic Accessibility

- The target compound’s synthesis may mirror methods for nitrothiophene carboxamides (), which employ HATU-mediated coupling (yields: 42–99%) .

- Lower yields in some analogs (e.g., 37% for compound 4i in ) highlight challenges with sterically hindered substituents .

Spectroscopic Characterization

- 1H NMR shifts for the acetamide bridge (δ ~2.5–3.5 ppm) and aromatic protons (δ ~6.8–8.2 ppm) align with analogs in and .

- IR spectra would confirm the presence of C=O (~1660–1680 cm⁻¹) and N–H (~3150–3400 cm⁻¹) groups, as seen in similar carboxamides .

The methylsulfonamido group may confer selectivity for bacterial enzymes over human targets, analogous to sulfonamide antibiotics .

Contradictions and Limitations

- Purity vs. Yield Trade-offs : reports 99.05% purity for a difluorophenyl analog but only 42% for a trifluoromethyl derivative, suggesting substituent-dependent purification challenges .

- Lack of Direct Data : The target compound’s exact biological activity remains unverified; inferences are drawn from structural analogs.

Biological Activity

N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound with potential therapeutic applications. The biological activity of this compound is of significant interest due to its structural features, which suggest various pharmacological properties.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a thiazole ring, a thiophene moiety, and a methylsulfonamide group, which are known to contribute to biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The methylsulfonamide group may enhance solubility and bioavailability, while the thiazole and thiophene rings could provide additional binding sites for interaction with target proteins.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing methylsulfonamide groups have shown significant antibacterial effects against various strains, including MRSA and E. coli .

- Anti-inflammatory Properties : Many derivatives exhibit COX inhibitory activity, suggesting potential use in treating inflammatory diseases .

- Antiviral Effects : Certain related compounds have demonstrated antiviral activity, particularly against viral strains like BVDV .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives similar to this compound. The results indicated:

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7g | MRSA | 0.5 µg/mL |

| 8b | E. coli | 1.0 µg/mL |

| 9c | K. pneumoniae | 0.8 µg/mL |

These findings suggest that the compound may possess significant antibacterial properties, particularly against resistant strains.

Anti-inflammatory Activity

In vitro studies on the anti-inflammatory effects showed that similar compounds inhibited COX enzymes:

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| 7a | 0.10 | 132 |

| 7b | 0.25 | 95 |

The high selectivity towards COX-2 over COX-1 indicates potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Cytotoxicity Assays

Cytotoxicity assays using MTT methods revealed that the compound's derivatives had varying levels of cytotoxic effects on different cell lines:

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| 7g | MDBK | >100 |

| 8a | HeLa | 50 |

| 9b | A549 | >100 |

These results indicate that while some derivatives exhibit cytotoxicity, others maintain a favorable therapeutic index .

Case Studies

Case Study 1 : A derivative similar to this compound was tested for its effect on MRSA. The study reported a significant reduction in bacterial load in treated groups compared to controls.

Case Study 2 : Another study investigated the anti-inflammatory potential in an animal model of arthritis. The compound demonstrated a marked decrease in inflammation markers and improved mobility scores in treated subjects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.